

Application Notes and Protocols: Hpk1-IN-35

Dose-Response in Jurkat Cells

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Compound of Interest

Compound Name: *Hpk1-IN-35*

Cat. No.: *B12390678*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the dose-response curve of **Hpk1-IN-35**, a hypothetical inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in Jurkat T cells.

Introduction

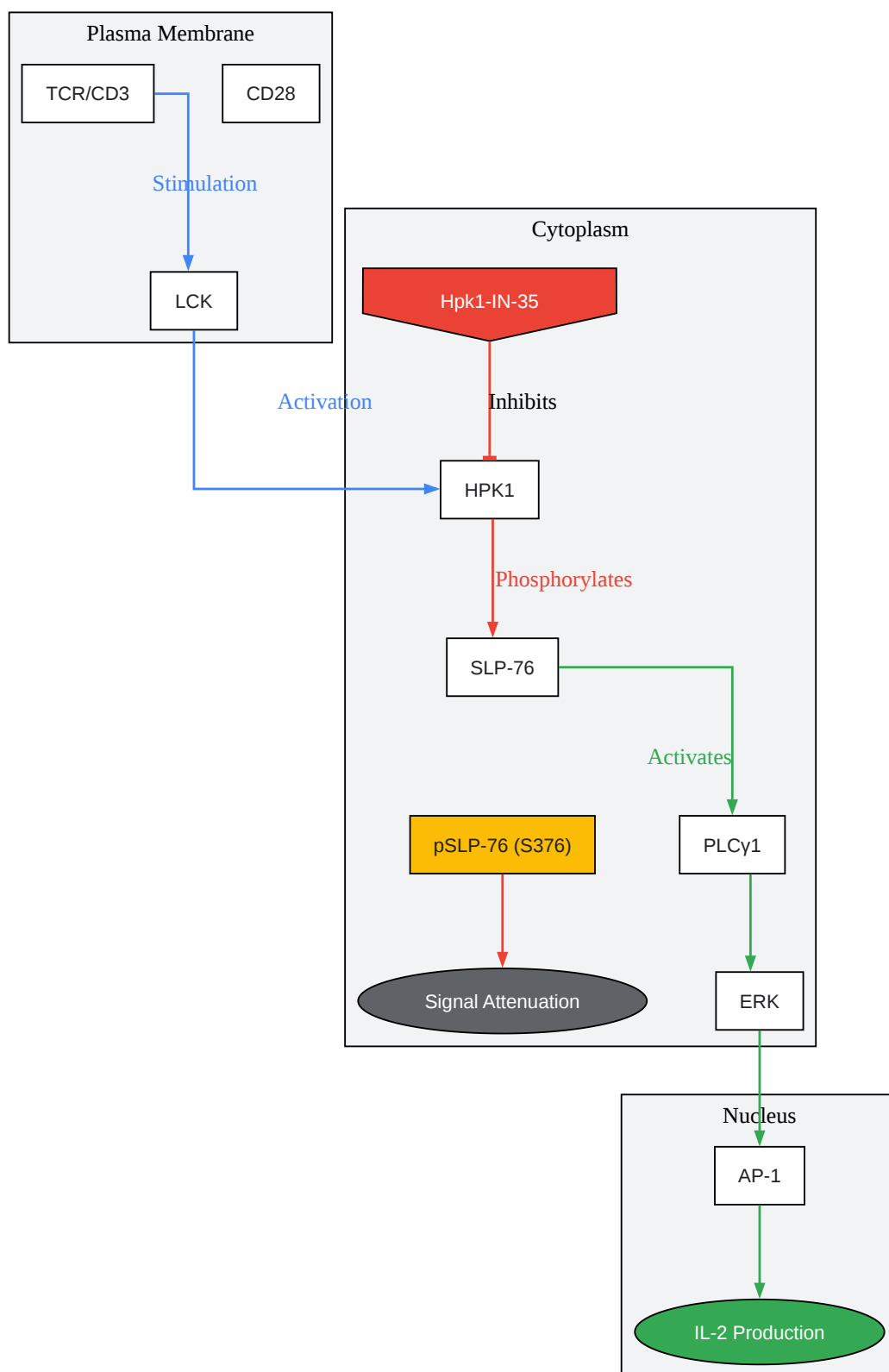
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][4][5][6] Upon TCR activation, HPK1 is recruited to the signaling complex and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][4][6][7][8] This phosphorylation event leads to the attenuation of downstream signaling, thereby dampening T-cell activation and proliferation.[5] Consequently, inhibition of HPK1 is a promising therapeutic strategy for enhancing anti-tumor immunity.[3][5]

Jurkat cells, a human T-lymphoblastoid cell line, endogenously express the necessary components of the TCR signaling pathway and are a widely used model system for studying T-cell activation and the effects of HPK1 inhibitors.[1][4][9][10] This document outlines the protocols to assess the potency of an HPK1 inhibitor, **Hpk1-IN-35**, by measuring its effect on a

direct biomarker of HPK1 activity (phosphorylation of SLP-76) and a key downstream functional outcome (IL-2 production).

Key Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade and the point of intervention for an inhibitor like **Hpk1-IN-35**.



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Caption: HPK1 signaling pathway in T-cells.

Experimental Protocols

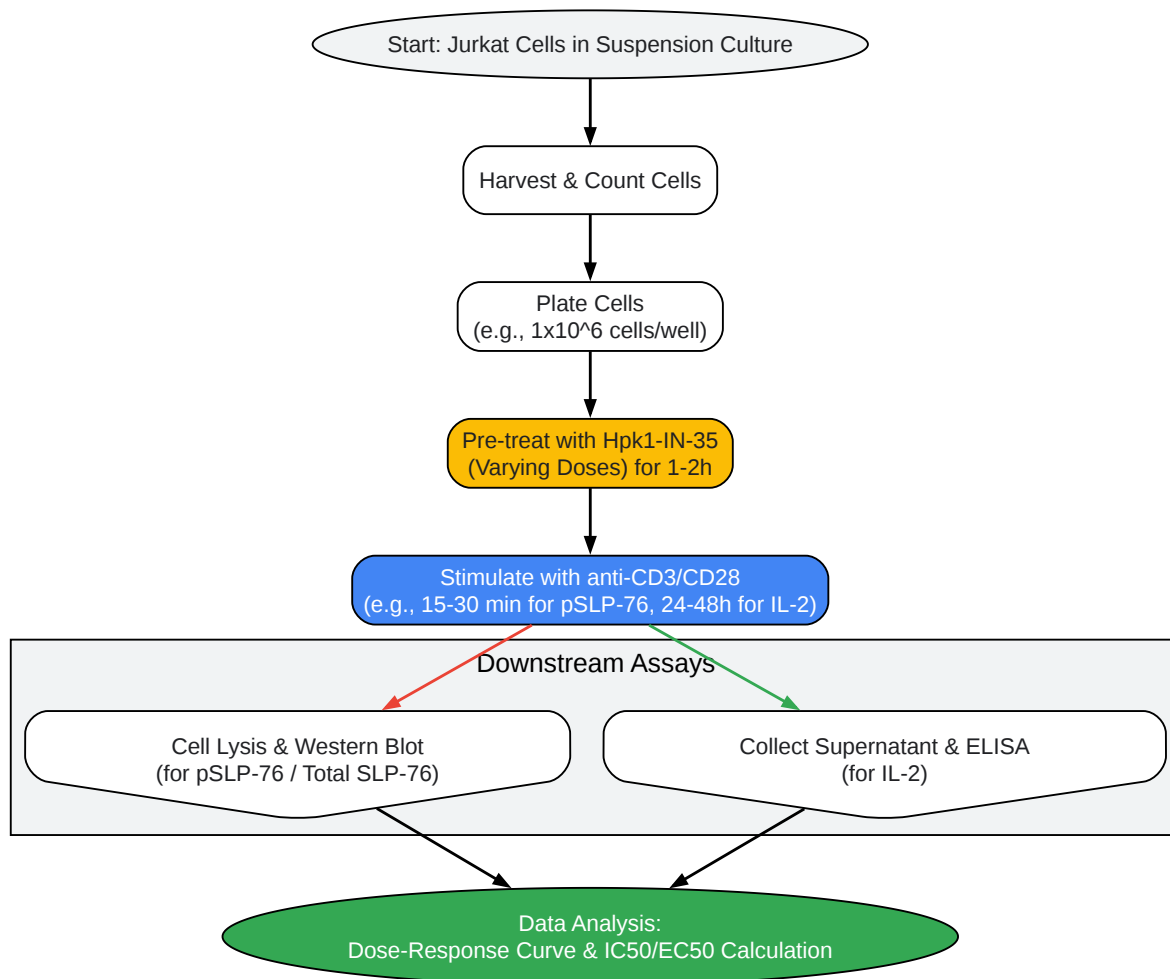
Jurkat Cell Culture and Maintenance

This protocol details the standard procedure for culturing Jurkat, Clone E6-1 (ATCC TIB-152).

- Growth Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9][11]
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. [9][12]
- Cell Density: Keep the cell density between 1×10^5 and 1×10^6 viable cells/mL. Do not allow the density to exceed 3×10^6 cells/mL.
- Subculturing:
 - Transfer the cell suspension to a sterile conical tube.
 - Centrifuge at 150-200 x g for 5-7 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to a density of $1-2 \times 10^5$ cells/mL.[12]
 - Subculture every 2 to 3 days.

Hpk1-IN-35 Dose-Response Experimental Workflow

The following diagram outlines the general workflow for assessing the dose-dependent effects of Hpk1-IN-35.



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Caption: Workflow for **Hpk1-IN-35** dose-response analysis.

Protocol for pSLP-76 (S376) Inhibition Assay

This assay measures the direct inhibition of HPK1 kinase activity within the cell.

- Cell Plating: Seed $1-2 \times 10^6$ Jurkat cells per well in a 24-well plate.
- Inhibitor Treatment: Prepare serial dilutions of **Hpk1-IN-35** in RPMI medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.
- Cell Stimulation: Stimulate the cells by adding a combination of anti-CD3 (e.g., clone OKT3) and anti-CD28 antibodies for 15-30 minutes at 37°C.[\[1\]](#)[\[8\]](#)
- Cell Lysis: Pellet the cells by centrifugation, wash once with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Determine total protein concentration using a BCA assay.
 - Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate with a primary antibody specific for phospho-SLP-76 (Ser376).
 - Incubate with a secondary HRP-conjugated antibody.
 - Detect signal using an enhanced chemiluminescence (ECL) substrate.
 - Strip and re-probe the membrane for total SLP-76 and a loading control (e.g., GAPDH or β -actin) to normalize the data.
- Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of pSLP-76 to total SLP-76 for each concentration of **Hpk1-IN-35**. Plot the percentage of inhibition relative to the DMSO control against the log of the inhibitor concentration to determine the IC50 value.

Protocol for IL-2 Production Assay

This assay measures the functional consequence of HPK1 inhibition on T-cell activation.[\[7\]](#)

- Cell Plating: In a 96-well plate, pre-coat wells with anti-CD3 antibody (e.g., 2 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS.
- Inhibitor Treatment: Seed $1-2 \times 10^5$ Jurkat cells per well. Add serial dilutions of **Hpk1-IN-35**.
- Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 4 µg/mL) to each well and incubate for 24-48 hours at 37°C.^[8]
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
- ELISA: Quantify the concentration of IL-2 in the supernatant using a commercially available Human IL-2 ELISA kit, following the manufacturer's instructions.
- Data Analysis: Plot the IL-2 concentration against the log of the **Hpk1-IN-35** concentration. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the dose-response of **Hpk1-IN-35** in Jurkat cells, based on typical results observed for HPK1 inhibitors.^[8]

Table 1: Dose-Dependent Inhibition of SLP-76 Phosphorylation by **Hpk1-IN-35**

Hpk1-IN-35 [nM]	pSLP-76 / Total SLP-76 (Normalized Ratio)	% Inhibition
0 (Vehicle)	1.00	0%
0.1	0.95	5%
1	0.82	18%
10	0.51	49%
100	0.15	85%
1000	0.04	96%
10000	0.03	97%
IC50	~10.5 nM	

Table 2: Dose-Dependent Enhancement of IL-2 Production by **Hpk1-IN-35**

Hpk1-IN-35 [nM]	IL-2 Concentration [pg/mL]	% of Max Response
0 (Vehicle)	150	0%
0.1	185	5%
1	350	29%
10	750	86%
100	840	99%
1000	850	100%
10000	855	101%
EC50	~4.5 nM	

Conclusion

The provided protocols and expected data demonstrate how to effectively characterize the dose-response of an HPK1 inhibitor in Jurkat cells. By measuring both the direct target

engagement (pSLP-76 inhibition) and the functional cellular outcome (IL-2 production), researchers can robustly determine the potency and efficacy of novel compounds like **Hpk1-IN-35**, facilitating their development as potential immunotherapeutic agents.

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